molecular formula C18H16F3NO6 B13447189 Isopropyl 4-methyl-2-nitro-5-(4-(trifluoromethoxy)phenoxy)benzoate

Isopropyl 4-methyl-2-nitro-5-(4-(trifluoromethoxy)phenoxy)benzoate

Cat. No.: B13447189
M. Wt: 399.3 g/mol
InChI Key: CGXFGWADHBCKLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl 4-methyl-2-nitro-5-(4-(trifluoromethoxy)phenoxy)benzoate is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 4-methyl-2-nitro-5-(4-(trifluoromethoxy)phenoxy)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the nitration of a suitable aromatic precursor, followed by esterification and subsequent introduction of the trifluoromethoxy group through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids, bases, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and esterification processes, utilizing continuous flow reactors to ensure efficient and consistent product formation. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 4-methyl-2-nitro-5-(4-(trifluoromethoxy)phenoxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and strong nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pressures to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups into the aromatic ring.

Scientific Research Applications

Isopropyl 4-methyl-2-nitro-5-(4-(trifluoromethoxy)phenoxy)benzoate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Isopropyl 4-methyl-2-nitro-5-(4-(trifluoromethoxy)phenoxy)benzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological macromolecules, leading to various biological effects. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross biological membranes and reach its target sites.

Comparison with Similar Compounds

Similar Compounds

    Isopropyl 5-chloro-4-methyl-2-nitrobenzoate: Similar in structure but contains a chloro group instead of the trifluoromethoxy group.

    Isopropyl 4-methyl-2-nitrobenzoate: Lacks the phenoxy and trifluoromethoxy groups, making it less complex.

Uniqueness

Isopropyl 4-methyl-2-nitro-5-(4-(trifluoromethoxy)phenoxy)benzoate is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties, such as increased stability and lipophilicity. These properties make it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C18H16F3NO6

Molecular Weight

399.3 g/mol

IUPAC Name

propan-2-yl 4-methyl-2-nitro-5-[4-(trifluoromethoxy)phenoxy]benzoate

InChI

InChI=1S/C18H16F3NO6/c1-10(2)26-17(23)14-9-16(11(3)8-15(14)22(24)25)27-12-4-6-13(7-5-12)28-18(19,20)21/h4-10H,1-3H3

InChI Key

CGXFGWADHBCKLC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1OC2=CC=C(C=C2)OC(F)(F)F)C(=O)OC(C)C)[N+](=O)[O-]

Origin of Product

United States

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